molecular formula C37H71ClO4 B562178 rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol CAS No. 1185060-41-6

rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol

Cat. No.: B562178
CAS No.: 1185060-41-6
M. Wt: 615.421
InChI Key: FLDCAMVHHWVNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol typically involves the esterification of glycerol derivatives with palmitic and stearic acids, followed by chlorination. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve large-scale esterification and chlorination processes similar to those used in laboratory synthesis. These methods would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of rac 1-Palmitoyl-2-stearoyl-3-chloropropanediol involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can modulate the activity of specific enzymes and affect cellular signaling pathways related to lipid homeostasis . The molecular targets include enzymes like lipases and phospholipases, which play crucial roles in lipid digestion and absorption .

Properties

IUPAC Name

(1-chloro-3-hexadecanoyloxypropan-2-yl) octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H71ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDCAMVHHWVNHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H71ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676097
Record name 1-Chloro-3-(hexadecanoyloxy)propan-2-yl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185060-41-6
Record name 1-Chloro-3-(hexadecanoyloxy)propan-2-yl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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